molecular formula C11H14O4 B12601805 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one CAS No. 648416-52-8

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one

Cat. No.: B12601805
CAS No.: 648416-52-8
M. Wt: 210.23 g/mol
InChI Key: LCYKTMOMPFBKGB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes hydroxyl, hydroxymethyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable nucleophile, followed by reduction and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-(hydroxymethyl)-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Hydroxy-1-(2-methoxyphenyl)ethanone: A simpler structure with fewer functional groups, leading to different chemical properties.

    3-Methoxy-2-(hydroxymethyl)-1-phenylpropan-1-one: Similar structure but with variations in functional group placement.

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

648416-52-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C11H14O4/c1-15-10-5-3-2-4-9(10)11(14)8(6-12)7-13/h2-5,8,12-13H,6-7H2,1H3

InChI Key

LCYKTMOMPFBKGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(CO)CO

Origin of Product

United States

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